molecular formula C18H24N2O5 B3342366 N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline CAS No. 196083-21-3

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline

Cat. No.: B3342366
CAS No.: 196083-21-3
M. Wt: 348.4 g/mol
InChI Key: LZFZMUMEGBBDTC-AEGPPILISA-N
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Description

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline is a synthetic compound with a complex structure that includes a carboxylic acid group, a phenyl group, and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups to prevent unwanted side reactions. The coupling of the phenylpropyl group with the proline derivative is often achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine: Similar in structure but with an ethoxycarbonyl group instead of a carboxylic acid group.

    Moexipril: A related compound used as an antihypertensive agent.

Properties

IUPAC Name

(2R)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-AEGPPILISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653183
Record name N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196083-21-3
Record name (2R)-1-((2S)-2-(((1S)-1-Carboxy-3-phenyl-propyl)amino)propanoyl)pyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196083213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-((2S)-2-(((1S)-1-CARBOXY-3-PHENYL-PROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL9X7ZFG6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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